

4-chloro-N-methoxy-N-methylpyridine-2-carboxamide NMR analysis

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Compound of Interest

Compound Name: 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide

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An In-Depth Technical Guide to the NMR Analysis of **4-chloro-N-methoxy-N-methylpyridine-2-carboxamide**

Introduction

4-chloro-N-methoxy-N-methylpyridine-2-carboxamide is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its utility largely stems from the Weinreb amide functionality, which allows for controlled C-C bond formation. A thorough understanding of its structure and purity is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a detailed exploration of the ^1H and ^{13}C NMR analysis of this compound, offering insights into spectral interpretation, experimental considerations, and the identification of common impurities.

Molecular Structure and NMR-Active Nuclei

The primary NMR-active nuclei in **4-chloro-N-methoxy-N-methylpyridine-2-carboxamide** are ^1H and ^{13}C . A comprehensive analysis of both is necessary for unambiguous structure elucidation and purity assessment.

Figure 1. Molecular structure of **4-chloro-N-methoxy-N-methylpyridine-2-carboxamide**.

Predicted ^1H NMR Spectral Analysis

The ^1H NMR spectrum of **4-chloro-N-methoxy-N-methylpyridine-2-carboxamide** is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl and methoxy protons of the Weinreb amide.

Table 1: Predicted ^1H NMR Chemical Shifts and Multiplicities

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	8.5 - 8.7	d	5.0 - 5.5
H-5	7.8 - 8.0	dd	5.0 - 5.5, ~ 2.0
H-3	7.4 - 7.6	d	~ 2.0
N-OCH ₃	~ 3.8	s (or br s)	-
N-CH ₃	~ 3.3	s (or br s)	-

Rationale for Chemical Shift Assignments:

- Pyridine Ring Protons: The electron-withdrawing nature of the nitrogen atom and the carboxamide group significantly deshields the protons on the pyridine ring, shifting them downfield.^{[1][2][3]}
 - H-6: Being ortho to the nitrogen, this proton is the most deshielded.^{[1][2]}
 - H-5: This proton will appear as a doublet of doublets due to coupling with both H-6 and H-3.
 - H-3: The chloro-substituent at the 4-position will influence the chemical shift of H-3.
- Weinreb Amide Protons: The chemical shifts of the N-methoxy and N-methyl protons are characteristic.^[4]
 - N-OCH₃ and N-CH₃: These will appear as singlets. However, due to restricted rotation around the amide C-N bond, these signals may be broadened at room temperature.^[4] This phenomenon is particularly pronounced in ortho-substituted benzamides and can be expected here as well.^[4]

Predicted ^{13}C NMR Spectral Analysis

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts

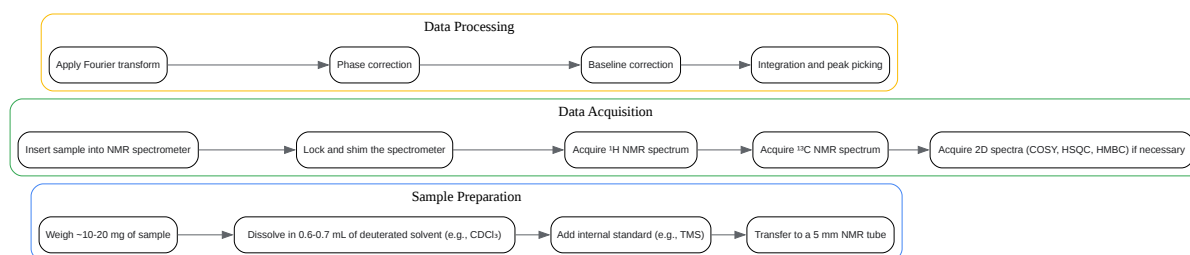
Carbon	Predicted Chemical Shift (δ , ppm)
C=O	165 - 170
C-2	150 - 155
C-6	148 - 152
C-4	140 - 145
C-5	125 - 130
C-3	120 - 125
N-OCH ₃	~61
N-CH ₃	~34

Rationale for Chemical Shift Assignments:

- Carbonyl Carbon (C=O): The carbonyl carbon of the amide will be the most downfield signal.
- Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents.[\[5\]](#)[\[6\]](#)
- Weinreb Amide Carbons: The N-OCH₃ and N-CH₃ carbons have characteristic chemical shifts.[\[7\]](#)[\[8\]](#) Similar to the proton signals, the N-CH₃ signal may appear broad.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.



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Figure 2. A typical experimental workflow for NMR analysis.

Step-by-Step Methodology:

- Sample Preparation:
 - Accurately weigh 10-20 mg of **4-chloro-N-methoxy-N-methylpyridine-2-carboxamide**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for similar compounds.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
- Acquire a standard ^1H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Acquire a proton-decoupled ^{13}C NMR spectrum. Due to the lower natural abundance of ^{13}C , a larger number of scans will be required.
- If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
 - Perform phase and baseline corrections to ensure accurate integration and peak picking.
 - Reference the spectra to the internal standard (TMS at 0.00 ppm).
 - Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.
 - Identify the chemical shifts of all peaks in both the ^1H and ^{13}C NMR spectra.

Identification of Potential Impurities

NMR spectroscopy is highly effective for identifying and quantifying impurities. Potential impurities in a synthesis of **4-chloro-N-methoxy-N-methylpyridine-2-carboxamide** could include:

- Starting materials: Unreacted 4-chloropicolinic acid or its activated form.
- Byproducts: Hydrolysis of the Weinreb amide to the corresponding carboxylic acid.
- Residual solvents: Solvents used in the synthesis and purification steps.

The presence of these impurities would be indicated by additional, unassigned peaks in the NMR spectra.

Conclusion

The NMR analysis of **4-chloro-N-methoxy-N-methylpyridine-2-carboxamide** is a powerful method for its structural characterization and purity assessment. A thorough understanding of the expected chemical shifts and coupling patterns, combined with a robust experimental protocol, allows for confident identification and quality control. The potential for rotamers leading to broadened signals in the Weinreb amide moiety is a key feature to consider during spectral interpretation. For unambiguous assignment, especially in complex mixtures, 2D NMR techniques are invaluable.

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